molecular formula C9H19NO5 B13522850 Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate

Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate

Cat. No.: B13522850
M. Wt: 221.25 g/mol
InChI Key: ONTRHWVIQMJPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate is a useful research compound. Its molecular formula is C9H19NO5 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate can be synthesized through a series of organic reactions. One common method involves the condensation of 2-aminoethanol with chloroacetic acid ester, followed by ester hydrolysis . The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-aminoethoxy)ethoxy)ethanol: This compound is structurally similar but lacks the ester group.

    2-(2-(2-methoxyethoxy)ethoxy)ethanol: Similar in structure but contains a methoxy group instead of an amino group[][6].

Uniqueness

Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate is unique due to its combination of amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific applications[6][6].

Properties

Molecular Formula

C9H19NO5

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate

InChI

InChI=1S/C9H19NO5/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10/h2-8,10H2,1H3

InChI Key

ONTRHWVIQMJPFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCOCCOCCN

Origin of Product

United States

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